N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide
Description
N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide is an organic compound with the molecular formula C9H10ClNOS. It is a derivative of methylthioaniline and is characterized by the presence of a chloro group, a methylsulfanyl group, and an acetamide group attached to a benzene ring.
Properties
CAS No. |
62173-19-7 |
|---|---|
Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
N-[4-chloro-2-(methylsulfanylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H12ClNOS/c1-7(13)12-10-4-3-9(11)5-8(10)6-14-2/h3-5H,6H2,1-2H3,(H,12,13) |
InChI Key |
GHRVGOILHPBKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)CSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide typically involves the reaction of 4-methylthioaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
4-Methylthioaniline+Chloroacetyl chloride→N-4-Chloro-2-[(methylsulfanyl)methyl]phenylacetamide+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the heat generated during the reaction. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Ammonia or thiols, ethanol as solvent, elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of N-{4-Methylsulfanyl-2-[(methylsulfanyl)methyl]phenyl}acetamide.
Substitution: Formation of N-{4-Substituted-2-[(methylsulfanyl)methyl]phenyl}acetamide derivatives.
Scientific Research Applications
N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-Chloro-2-[(methylsulfanyl)methyl]phenyl}acetamide
- N-{4-Methylthio-2-[(methylsulfanyl)methyl]phenyl}acetamide
- N-{4-Bromo-2-[(methylsulfanyl)methyl]phenyl}acetamide
Uniqueness
This compound is unique due to the presence of both a chloro and a methylsulfanyl group, which impart distinct chemical and biological properties. The chloro group enhances its reactivity towards nucleophilic substitution reactions, while the methylsulfanyl group contributes to its potential antimicrobial activity .
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